molecular formula C6H10S B6230185 (cyclopent-1-en-1-yl)methanethiol CAS No. 1935511-23-1

(cyclopent-1-en-1-yl)methanethiol

Cat. No. B6230185
CAS RN: 1935511-23-1
M. Wt: 114.2
InChI Key:
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Description

(cyclopent-1-en-1-yl)methanethiol, also known as cymene, is an organic compound belonging to the class of thiols. It is an organosulfur compound with the molecular formula C7H10S. Cymene is a colorless liquid with a characteristic odor. It is an important industrial chemical and is used in a variety of applications, such as in the synthesis of organic compounds, as a solvent, and as a fuel additive. In addition, cymene has been studied extensively for its potential biological and medicinal applications.

Scientific Research Applications

Cymene has been studied extensively for its potential biological and medicinal applications. It has been shown to have antioxidant, antibacterial, antifungal, and anti-inflammatory properties. In addition, (cyclopent-1-en-1-yl)methanethiol has been investigated for its potential to inhibit the growth of cancer cells and to reduce the toxicity of certain drugs. It has also been studied for its potential to treat neurodegenerative diseases and to reduce the risk of cardiovascular disease.

Mechanism of Action

The exact mechanism of action of (cyclopent-1-en-1-yl)methanethiol is not yet fully understood. It is believed that (cyclopent-1-en-1-yl)methanethiol exerts its biological effects by modulating the activity of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. In addition, (cyclopent-1-en-1-yl)methanethiol has been shown to inhibit the growth of certain types of bacteria and fungi by disrupting the cell membrane. Furthermore, (cyclopent-1-en-1-yl)methanethiol has been found to possess antioxidant properties, which may be due to its ability to scavenge free radicals and other reactive oxygen species.
Biochemical and Physiological Effects
Cymene has been shown to have a variety of biochemical and physiological effects. In animal studies, (cyclopent-1-en-1-yl)methanethiol has been found to reduce inflammation and to inhibit the growth of certain types of cancer cells. In addition, (cyclopent-1-en-1-yl)methanethiol has been shown to reduce oxidative stress and to protect against certain types of neurological damage. Furthermore, (cyclopent-1-en-1-yl)methanethiol has been found to reduce the toxicity of certain drugs and to improve the effectiveness of certain antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using (cyclopent-1-en-1-yl)methanethiol in laboratory experiments is that it is relatively easy to synthesize and is relatively non-toxic. In addition, (cyclopent-1-en-1-yl)methanethiol is relatively stable and has a low vapor pressure, which makes it suitable for use in a variety of applications. However, (cyclopent-1-en-1-yl)methanethiol is also flammable and has a strong odor, which can be a limitation when working with it in a laboratory setting. Furthermore, the exact mechanism of action of (cyclopent-1-en-1-yl)methanethiol is not yet fully understood, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for the use of (cyclopent-1-en-1-yl)methanethiol. One potential direction is the use of (cyclopent-1-en-1-yl)methanethiol as an anti-cancer agent. Cymene has been shown to have potential anti-cancer properties, and further research is needed to explore its potential as an anti-cancer drug. In addition, (cyclopent-1-en-1-yl)methanethiol has been shown to have potential antioxidant properties, and further research is needed to explore its potential as an antioxidant supplement. Furthermore, (cyclopent-1-en-1-yl)methanethiol has been shown to have potential anti-inflammatory properties, and further research is needed to explore its potential as an anti-inflammatory drug. Finally, (cyclopent-1-en-1-yl)methanethiol has been shown to have potential neurological protective properties, and further research is needed to explore its potential as a neuroprotective agent.

Synthesis Methods

Cymene can be synthesized in a variety of ways. One common method is the reaction of benzene and thiourea, which is a compound containing sulfur and nitrogen. This reaction produces (cyclopent-1-en-1-yl)methanethiol and carbon dioxide as a by-product. Another method involves the reaction of toluene and thiourea, which produces (cyclopent-1-en-1-yl)methanethiol and hydrogen sulfide as a by-product. In addition, (cyclopent-1-en-1-yl)methanethiol can be synthesized from the reaction of 1-cyclopentene and methanethiol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '(cyclopent-1-en-1-yl)methanethiol' involves the addition of a thiol group to a cyclopentene ring.", "Starting Materials": [ "Cyclopentene", "Methanethiol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 10 g of cyclopentene in 50 mL of dry diethyl ether.", "Step 2: Slowly add 10 mL of methanethiol to the cyclopentene solution while stirring.", "Step 3: Add a catalytic amount of sodium hydroxide to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Remove the solvent under reduced pressure to obtain the desired product as a colorless liquid.", "Step 7: Purify the product by distillation or column chromatography if necessary." ] }

CAS RN

1935511-23-1

Product Name

(cyclopent-1-en-1-yl)methanethiol

Molecular Formula

C6H10S

Molecular Weight

114.2

Purity

95

Origin of Product

United States

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